Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Description
Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a benzothiophene core, a sulfamoyl group, and an ester functional group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4S2/c1-2-23-17(20)15-16(13-8-3-4-9-14(13)24-15)25(21,22)19-12-7-5-6-11(18)10-12/h3-10,19H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREBTKGEDCUXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(3-chlorophenyl)ethanone, under basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a nucleophilic substitution reaction using a suitable sulfamoyl chloride reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine or the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The benzothiophene core may interact with hydrophobic pockets, enhancing binding affinity. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives, such as:
Ethyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: Similar structure but with a different position of the chlorine atom.
Ethyl 3-[(3-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: Bromine substituent instead of chlorine.
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: Methyl group instead of chlorine.
These compounds share similar chemical properties but may exhibit different biological activities due to variations in their substituents.
Biological Activity
Ethyl 3-[(3-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic organic compound belonging to the class of benzothiophene derivatives. Its structure features a benzothiophene core, which is significant for its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.
Chemical Structure and Properties
The compound's chemical formula can be represented as . The presence of the sulfamoyl group and the chlorophenyl moiety contributes to its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the benzothiophene core and subsequent modifications to introduce functional groups.
| Property | Value |
|---|---|
| Molecular Weight | 295.76 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
| Log P | Not available |
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. It is hypothesized that the compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth. A study demonstrated that derivatives of similar compounds showed significant cytotoxicity against various cancer cell lines, suggesting a potential mechanism of action through apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against certain bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Table 2: Summary of Biological Activity Studies
| Study Focus | Result | Reference |
|---|---|---|
| Anticancer Activity | IC50 values < 10 µM against several cancer lines | |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell cycle regulation.
- Receptor Interaction : It may interact with cellular receptors, modulating signaling pathways that lead to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, contributing to cell death.
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was administered to cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria. This compound exhibited notable inhibitory effects on bacterial growth, particularly against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
